molecular formula C24H19ClN2O4S B2721334 6-CHLORO-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-AMINE CAS No. 902950-28-1

6-CHLORO-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-AMINE

Cat. No.: B2721334
CAS No.: 902950-28-1
M. Wt: 466.94
InChI Key: QRPUVGDUANFUNK-UHFFFAOYSA-N
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Description

6-CHLORO-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-AMINE is a complex organic compound that features a quinoline core substituted with a tosyl group, a chlorine atom, and a dihydrobenzo[b][1,4]dioxin moiety

Scientific Research Applications

6-CHLORO-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-AMINE has several applications in scientific research:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting cancer or infectious diseases.

    Materials Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.

    Biological Studies: The compound can serve as a probe for studying biological pathways and interactions.

    Industrial Applications: It can be used in the development of new catalysts or as an intermediate in the synthesis of other complex molecules.

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors including its reactivity, toxicity, and environmental impact. Proper handling and disposal procedures should be followed to ensure safety .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-CHLORO-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-AMINE typically involves multi-step organic reactions. One common approach starts with the preparation of the quinoline core, followed by the introduction of the tosyl group and the dihydrobenzo[b][1,4]dioxin moiety. The final step involves the chlorination of the quinoline ring.

    Quinoline Core Synthesis: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Dihydrobenzo[b][1,4]dioxin Moiety Introduction: This step involves the coupling of the quinoline derivative with 2,3-dihydrobenzo[b][1,4]dioxin-6-amine using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Chlorination: The final chlorination step can be performed using thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

6-CHLORO-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Quinoline derivatives with oxidized functional groups.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with new functional groups replacing the chlorine atom.

Mechanism of Action

The mechanism of action of 6-CHLORO-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-AMINE involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The tosyl group can enhance the compound’s binding affinity to proteins, while the dihydrobenzo[b][1,4]dioxin moiety can interact with cellular membranes, affecting their integrity and function.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol
  • 4-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)thiazole-2-thiol
  • 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)imidazo[1,2-a]pyridin-6-amine

Uniqueness

6-CHLORO-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-AMINE is unique due to its combination of a quinoline core, a tosyl group, and a dihydrobenzo[b][1,4]dioxin moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

6-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methylphenyl)sulfonylquinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN2O4S/c1-15-2-6-18(7-3-15)32(28,29)23-14-26-20-8-4-16(25)12-19(20)24(23)27-17-5-9-21-22(13-17)31-11-10-30-21/h2-9,12-14H,10-11H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRPUVGDUANFUNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC5=C(C=C4)OCCO5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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